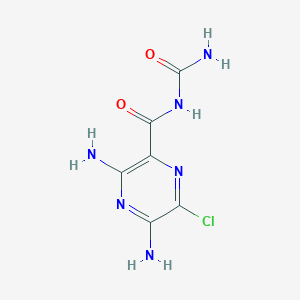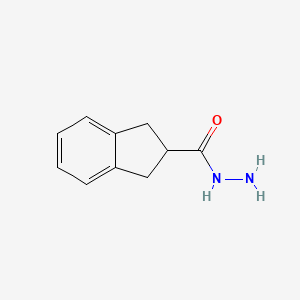
Indan-2-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indan-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C10H12N2O. It is derived from indan-2-carboxylic acid, a compound known for its applications in organic synthesis and medicinal chemistry. The hydrazide derivative is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan-2-carboxylic acid hydrazide can be synthesized through the reaction of indan-2-carboxylic acid with hydrazine hydrate. The reaction typically involves refluxing the acid with an excess of hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:
Indan-2-carboxylic acid+Hydrazine hydrate→Indan-2-carboxylic acid hydrazide+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Indan-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form hydrazone derivatives.
Cyclization Reactions: The hydrazone derivatives can be cyclized to form heterocyclic compounds such as indolopyridazines.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in condensation reactions to form hydrazones.
Acetyl Chloride: Used in cyclization reactions to form indolopyridazines.
Major Products:
Hydrazone Derivatives: Formed from the reaction with aromatic aldehydes.
Indolopyridazines: Formed from the cyclization of hydrazone derivatives.
Scientific Research Applications
Indan-2-carboxylic acid hydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of indan-2-carboxylic acid hydrazide involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. The hydrazide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Indole-2-carboxylic Acid Hydrazide: Similar in structure but derived from indole rather than indane.
Indole-3-carboxylic Acid Hydrazide: Another related compound with a different position of the carboxylic acid group.
Uniqueness: Indan-2-carboxylic acid hydrazide is unique due to its specific structure, which allows it to form distinct hydrazone and heterocyclic derivatives. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCGCBPBAWGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
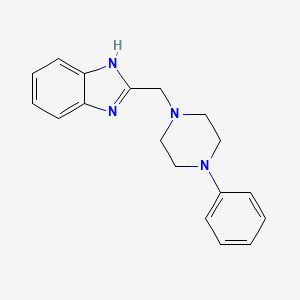



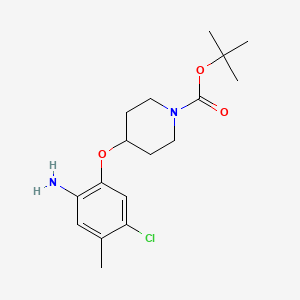
![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
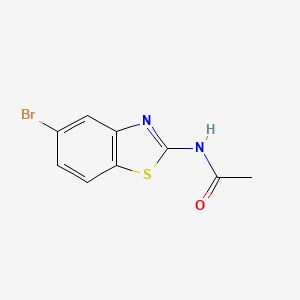

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
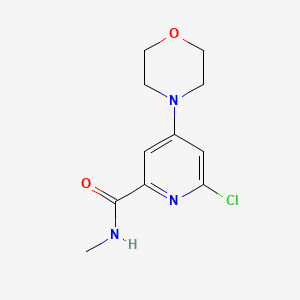
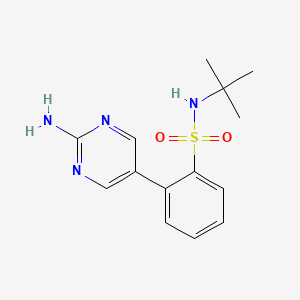
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

